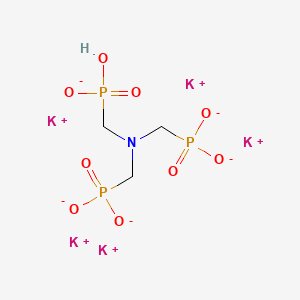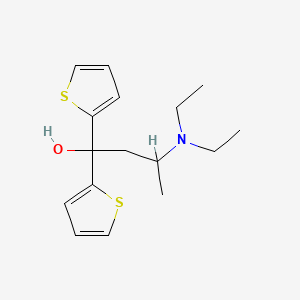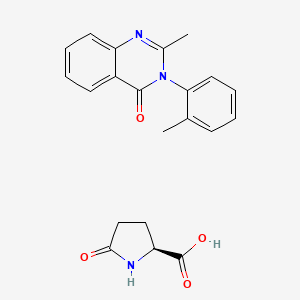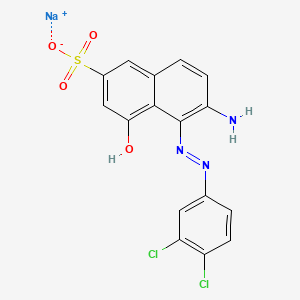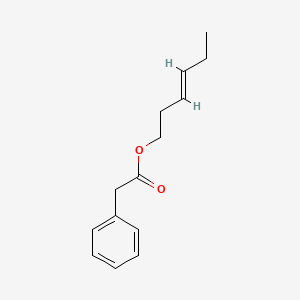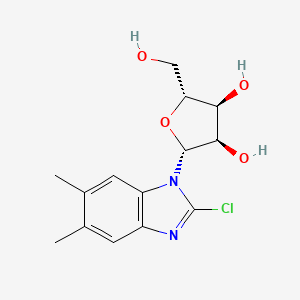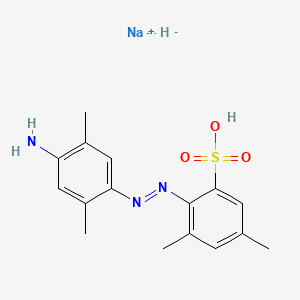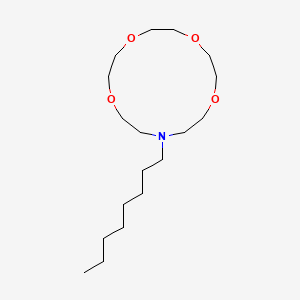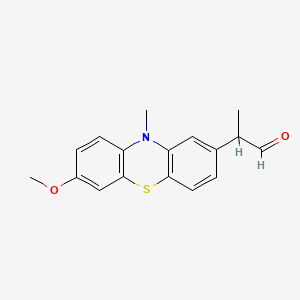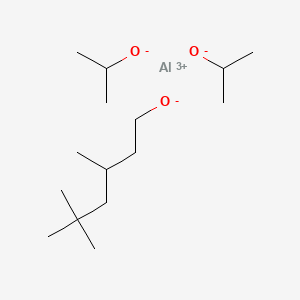
Bis(propan-2-olato)(3,5,5-trimethylhexan-1-olato)aluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(propan-2-olato)(3,5,5-trimethylhexan-1-olato)aluminium is a chemical compound with the molecular formula C15H33AlO3 It is an organoaluminum compound that features two propan-2-olato ligands and one 3,5,5-trimethylhexan-1-olato ligand coordinated to an aluminum center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(propan-2-olato)(3,5,5-trimethylhexan-1-olato)aluminium typically involves the reaction of aluminum alkoxides with the corresponding alcohols. One common method is to react aluminum isopropoxide with 3,5,5-trimethylhexanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the aluminum compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving distillation or recrystallization steps to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(propan-2-olato)(3,5,5-trimethylhexan-1-olato)aluminium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and the corresponding ketones or aldehydes.
Reduction: It can be reduced to form aluminum hydrides and the corresponding alcohols.
Substitution: The alkoxo ligands can be substituted with other ligands, such as halides or other alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide and ketones or aldehydes.
Reduction: Aluminum hydrides and alcohols.
Substitution: Aluminum halides and new alkoxo compounds.
Applications De Recherche Scientifique
Bis(propan-2-olato)(3,5,5-trimethylhexan-1-olato)aluminium has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoaluminum compounds and as a catalyst in various organic reactions.
Biology: The compound can be used in the study of aluminum’s biological effects and interactions with biomolecules.
Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of advanced materials, such as coatings and polymers, due to its ability to form stable complexes with other compounds.
Mécanisme D'action
The mechanism by which bis(propan-2-olato)(3,5,5-trimethylhexan-1-olato)aluminium exerts its effects involves the coordination of the aluminum center with various ligands. This coordination can influence the reactivity and stability of the compound, making it useful in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum isopropoxide: Similar in structure but lacks the 3,5,5-trimethylhexan-1-olato ligand.
Aluminum sec-butoxide: Another organoaluminum compound with different alkoxo ligands.
Aluminum tert-butoxide: Features tert-butoxy ligands instead of propan-2-olato and 3,5,5-trimethylhexan-1-olato ligands.
Uniqueness
Bis(propan-2-olato)(3,5,5-trimethylhexan-1-olato)aluminium is unique due to the presence of the bulky 3,5,5-trimethylhexan-1-olato ligand, which can influence its reactivity and stability. This makes it particularly useful in applications where steric hindrance and specific ligand effects are important.
Propriétés
Numéro CAS |
95873-52-2 |
|---|---|
Formule moléculaire |
C15H33AlO3 |
Poids moléculaire |
288.40 g/mol |
Nom IUPAC |
aluminum;propan-2-olate;3,5,5-trimethylhexan-1-olate |
InChI |
InChI=1S/C9H19O.2C3H7O.Al/c1-8(5-6-10)7-9(2,3)4;2*1-3(2)4;/h8H,5-7H2,1-4H3;2*3H,1-2H3;/q3*-1;+3 |
Clé InChI |
RTXVDJYPHQIQTB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[O-].CC(C)[O-].CC(CC[O-])CC(C)(C)C.[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



